5-Bromofuran-2-sulfonyl fluoride
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Overview
Description
5-Bromofuran-2-sulfonyl fluoride is an organic compound with the molecular formula C₄H₂BrFO₃S It is a sulfonyl fluoride derivative of furan, characterized by the presence of a bromine atom at the 5-position and a sulfonyl fluoride group at the 2-position of the furan ring
Mechanism of Action
Target of Action
Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group with diverse applications being reported .
Mode of Action
The balance of reactivity and stability of sulfonyl fluorides is attractive for these applications . Particularly, the resistance of sulfonyl fluorides to hydrolysis under physiological conditions has provided opportunities for synthetic chemists . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
Biochemical Pathways
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Result of Action
Sulfonyl fluorides are known to have bactericidal effects , which means they have the ability to kill bacteria.
Biochemical Analysis
Biochemical Properties
5-Bromofuran-2-sulfonyl fluoride is known to interact with various enzymes, proteins, and other biomolecules . It is part of the sulfur (VI) fluorides group, which has seen significant growth in their application in biomolecular chemistry . The compound can be appended to small molecules to investigate protein-ligand interactions .
Cellular Effects
The cellular effects of this compound are primarily related to its role in protein-biomolecule interactions . It can irreversibly cross-link interacting biomolecules, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with a nucleophile on the target via Sulfur (VI) fluoride exchange (SuFEx), irreversibly cross-linking the interacting biomolecules . This reaction is chemoselective and occurs at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Sulfur (VI) fluorides, the group to which this compound belongs, have been used in diverse fields such as chemical synthesis, medicinal chemistry, polymer chemistry, material chemistry, and chemical biology .
Metabolic Pathways
Sulfur (VI) fluorides, the group to which this compound belongs, have been widely used in diverse fields, suggesting that they may be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluoride-chloride exchange reaction, where a sulfonyl chloride precursor is treated with a fluoride source to replace the chlorine atom with a fluorine atom . Other methods include electrophilic fluorination of thiols and anodic oxidative fluorination .
Industrial Production Methods
Industrial production methods for 5-Bromofuran-2-sulfonyl fluoride are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF as fluorosulfonylating agents is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromofuran-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, fluoride sources for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
5-Bromofuran-2-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Drug Discovery: It serves as a precursor for the development of potential pharmaceutical agents.
Materials Science: The compound is used in the synthesis of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromofuran-2-carboxylic acid
- 5-Bromofuran-2-sulfonamide
- 5-Iodofuran-2-sulfonyl fluoride
Uniqueness
5-Bromofuran-2-sulfonyl fluoride is unique due to its combination of a bromine atom and a sulfonyl fluoride group on the furan ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
5-bromofuran-2-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOWHYEGMAMPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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